molecular formula C13H12O2S B3056156 4-(4-hydroxyphenyl)-2-methylsulfanyl-phenol CAS No. 69432-61-7

4-(4-hydroxyphenyl)-2-methylsulfanyl-phenol

Cat. No.: B3056156
CAS No.: 69432-61-7
M. Wt: 232.3 g/mol
InChI Key: HZNMBDKRAFPLOY-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-methylsulfanyl-phenol is an organic compound characterized by the presence of hydroxyl and methylsulfanyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-2-methylsulfanyl-phenol typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a phenyl ring. One common method involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-2-methylsulfanyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-(4-Hydroxyphenyl)-2-methylsulfanyl-phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-hydroxyphenyl)-2-methylsulfanyl-phenol exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxyphenyl)-2-methylsulfanyl-phenol is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-2-methylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNMBDKRAFPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219595
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69432-61-7
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069432617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Hydroxyphenyl)-2-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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